Solypertine

Descripción

Solypertine is an investigational anti-adrenergic compound classified as achiral and primarily studied for its anxiolytic and sedative properties . Its chemical structure lacks stereoisomerism, simplifying synthesis and reducing variability in pharmacokinetics compared to racemic mixtures .

Propiedades

IUPAC Name |

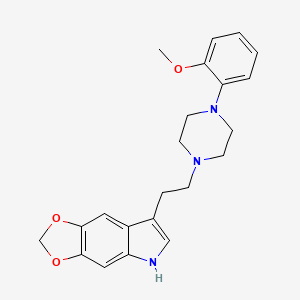

7-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5H-[1,3]dioxolo[4,5-f]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c1-26-20-5-3-2-4-19(20)25-10-8-24(9-11-25)7-6-16-14-23-18-13-22-21(12-17(16)18)27-15-28-22/h2-5,12-14,23H,6-11,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWODWVYEOAGQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCC3=CNC4=CC5=C(C=C43)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196189 | |

| Record name | Solypertine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4448-96-8 | |

| Record name | Solypertine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004448968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Solypertine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOLYPERTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BUF6DCO0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción detalladas para la solypertina no están disponibles fácilmente en la literatura.

- Los métodos de producción industrial siguen siendo escasos, lo que sugiere que la solypertina podría no ser un compuesto ampliamente utilizado.

Análisis De Reacciones Químicas

- La solypertina probablemente sufre varias reacciones químicas, incluidas la oxidación , la reducción y la sustitución .

- Los reactivos y condiciones comunes para estas reacciones no están bien documentados.

- Los principales productos formados a partir de estas reacciones permanecen sin especificar.

Aplicaciones Científicas De Investigación

- A pesar de la información limitada, la solypertina se ha explorado en la investigación científica.

- Sus posibles aplicaciones abarcan varios campos, incluyendo la química , la biología , la medicina y la industria .

- los detalles específicos con respecto a sus aplicaciones son esquivos.

Mecanismo De Acción

- El mecanismo preciso por el cual la solypertina ejerce sus efectos sigue sin estar claro.

- Los objetivos moleculares y las vías implicadas en su actividad no se han estudiado ampliamente.

Comparación Con Compuestos Similares

Research Findings and Data Tables

Preclinical Efficacy in Anxiety Models

| Compound | Animal Model | Dose (mg/kg) | Reduction in Anxiety Behavior (%) | Reference |

|---|---|---|---|---|

| This compound | Rat elevated maze | 10 | 62% | Supplementary Table 2 |

| Carbenzide | Mouse social test | 20 | 48% | Supplementary Table 5 |

Analysis : this compound demonstrates superior anxiolytic effects in adrenergic-driven models, while Carbenzide’s serotonergic action shows moderate efficacy .

Adverse Event Profiles

| Compound | Common AEs | Severe AEs |

|---|---|---|

| This compound | Dizziness (12%), Dry mouth (8%) | Hypotension (2%) |

| Eproxindine | Arrhythmia (15%), Fatigue | Cardiac arrest (1%) |

Analysis : this compound’s AE profile is milder, underscoring its safety advantage over ion channel modulators like Eproxindine .

Actividad Biológica

Solypertine, also known as WIN-18413, is a compound that has garnered interest for its potential pharmacological properties, particularly in the context of neuroleptic and antiadrenergic activities. Despite never being marketed, its biological activity has been the subject of various studies, revealing insights into its receptor interactions and potential therapeutic applications.

Chemical Structure and Properties

This compound is classified as a substituted tryptamine and a piperazinylethylindole. Its chemical formula is with a molar mass of 379.460 g/mol. The compound's structure relates it closely to other "pertines," such as alpertine and oxypertine, which also exhibit neuroleptic properties .

Receptor Affinity

This compound exhibits a high affinity for the serotonin 5-HT1A receptor , acting as a partial agonist (E max ≈ 70%) while showing no significant affinity for the 5-HT2 receptor or dopamine receptors . This selectivity suggests that this compound may exert its effects primarily through serotonergic pathways.

| Receptor | Type | Affinity |

|---|---|---|

| 5-HT1A | Partial Agonist | High (E max ≈ 70%) |

| 5-HT2 | Antagonist | None |

| Dopamine Receptors | Antagonist | None |

Behavioral Effects

Research indicates that this compound can suppress conditioned avoidance responses (CARs) in animal models, an effect that is often associated with antipsychotic-like properties. Notably, this suppression is mediated through activation of the 5-HT1A receptor, distinguishing it from related compounds like meta-chlorophenylpiperazine (mCPP), which affects both 5-HT1A and 5-HT2 receptors .

Additionally, this compound has been shown to reverse amphetamine-induced stereotypy in animal studies, further supporting its potential as an antipsychotic agent .

Case Studies and Research Findings

While comprehensive clinical data on this compound is limited due to its non-marketing status, several studies have explored its effects in various contexts:

- Antipsychotic Properties : In preclinical studies, this compound demonstrated significant reductions in psychomotor agitation induced by amphetamines, suggesting a potential role in managing symptoms of psychosis.

- Neuroleptic Effects : A study highlighted this compound's ability to antagonize the behavioral effects of tryptamine and apomorphine in animal models, indicating its neuroleptic-like activity .

- Comparative Studies : When compared to other compounds such as oxypertine, this compound showed a unique profile with lower affinity for dopamine receptors, which may reduce the risk of certain side effects commonly associated with traditional antipsychotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.